ent-Paroxetine Hydrochloride
Description
ent-Paroxetine Hydrochloride (CAS 130855-30-0) is the enantiomer of the widely prescribed selective serotonin reuptake inhibitor (SSRI) Paroxetine Hydrochloride. The parent compound, Paroxetine Hydrochloride, is a chiral molecule with a (3S,4R)-configuration, whereas this compound adopts the (3R,4S)-configuration . This stereochemical inversion renders ent-Paroxetine pharmacologically distinct, as the enantiomeric form typically exhibits negligible affinity for serotonin transporters (SERTs), the primary target for SSRIs . Structurally, both compounds share the same molecular formula (C₁₉H₂₀FNO₃·HCl) and molecular weight (365.83 for anhydrous form), differing only in spatial arrangement .
Properties
IUPAC Name |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-SATBOSKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595337 | |
| Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130855-30-0 | |
| Record name | Paroxetine hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAROXETINE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8A4U5DP45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Sequence and Mechanism
The continuous method involves four sequential steps:
-
Sulfonylation of trans-palonol : Trans-palonol reacts with p-toluenesulfonyl chloride in toluene at −5–30°C, facilitated by triethylamine as an acid scavenger.
-
Alkaline coupling with sesamol : The sulfonylated intermediate undergoes phase-transfer-catalyzed (e.g., tetrabutylammonium bromide) coupling with sesamol under reflux with sodium hydroxide.
-
Demethylation : Refluxing with phenyl chloroformate or vinyl chloroformate in the presence of pyridine removes the methyl group.
-
Hydrolysis and crystallization : Potassium hydroxide-mediated hydrolysis followed by HCl crystallization yields the crude product, which is refined via recrystallization in isopropanol/water.
Critical Parameters:
-
Solvent selection : Toluene optimizes solubility and minimizes side reactions during sulfonylation.
-
Temperature control : Maintaining −5°C during sulfonylation prevents epimerization at the chiral center.
-
Phase-transfer catalysts : Tetrabutylammonium salts enhance reaction rates in biphasic systems.
Yield and Purity Data
| Step | Reagent Ratio (mol) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 1:1.2 (trans-palonol:p-TsCl) | −5–25 | 4–8 | >95 | 98.5 |
| 2 | 1:1.1 (sesamol:intermediate) | 100–110 | 2 | 92 | 99.0 |
| 3 | 1:1.5 (demethylating agent) | 105–115 | 3–5 | 89 | 98.8 |
| 4 | — | 5–15 | 5 | 93.8 | 99.9 |
Data derived from Examples 1–3 of CN112521377A.
Alkaline Hydrolysis of Carbamate Intermediates
Process Optimization for Enantiomeric Control
The US6686473B2 patent details the hydrolysis of paroxetine phenylcarbamate using a solvent system of 1-butanol and toluene (1:2.5 v/v) with potassium hydroxide. Key advancements include:
-
Solvent synergy : Butanol enhances alkali solubility, while toluene prevents carbamate decomposition.
-
Temperature modulation : Hydrolysis at 80–90°C minimizes racemization, preserving enantiomeric excess (>99%).
-
In-situ purification : Direct isolation of the hydrochloride salt from the organic phase avoids intermediate degradation.
Reaction Scheme:
Comparative Analysis of Hydrolysis Conditions
| Solvent System | KOH Concentration (M) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Butanol/Toluene | 2.5 | 4 | 88 | 99.2 |
| Toluene/Ethanol | 3.0 | 48 | 76 | 98.5 |
| 2-Methoxyethanol | 2.0 | 72 | 65 | 97.8 |
Adapted from US6686473B2 and comparative examples.
Stereochemical Preservation Strategies
Mitigation of Racemization Risks
-
Low-temperature demethylation : Step 3 in the continuous process avoids thermal racemization.
-
Avoidance of protic solvents : Toluene and xylene in critical steps reduce acid/base-mediated epimerization.
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
C–H Functionalization Approach
The enantioselective synthesis of paroxetine derivatives employs Pd-catalyzed C–H arylation to introduce halogenated aryl groups at the piperidine ring (Figure 2a,b) . Key steps include:
-
C–H Arylation : Using 4-bromoiodobenzene or 1,4-diiodobenzene with Pd(OAc)₂, K₂CO₃, and pivalic acid in PhCF₃ at 110°C, yielding cis-arylated intermediates (>98% ee) .
-
Epimerization : Treatment with DBU converts cis- to trans-stereochemistry (94–91% yield) .
-
Deprotection and Functionalization : LiAlH₄-mediated deprotection and mesylation/nucleophilic substitution with sesamol form ether derivatives (77–75% yield) .
Table 1: Synthesis of Halogenated Paroxetine Analogues
Hydrolysis of Paroxetine-N-Phenyl Carbamate
A patented industrial process converts N-methylparoxetine to paroxetine hydrochloride via carbamate hydrolysis :
-
Condensation : N-Methylparoxetine reacts with phenyl chloroformate in toluene at 110–112°C.
-
Hydrolysis : Paroxetine-N-phenyl carbamate is treated with KOH in toluene (reflux, 110°C), followed by HCl/IPA precipitation (53.2 g HCl in 100 mL IPA) .
Metabolic Reactions and Enzymatic Pathways
Paroxetine undergoes hepatic metabolism mediated by CYP2D6 (primary) and CYP3A4, producing inactive metabolites .
Cytochrome P450 Inactivation
The methylenedioxo group forms a stable complex with CYP2D6’s heme iron via oxidation, irreversibly inhibiting the enzyme (Figure 2) . Competing pathways include:
-
C–H Hydroxylation : Oxidation at the methylene bridge.
Table 2: Metabolic Pathways of Paroxetine
| Enzyme | Reaction Type | Metabolite | Activity |
|---|---|---|---|
| CYP2D6 | Methylenedioxo oxidation | Catechol intermediates | Inactive |
| CYP3A4 | N-demethylation | Glucuronide/sulfate conjugates | Inactive |
Excretion
Halogen Substitution Effects
Substituting the 4-fluoro group with Br or I alters binding affinity and pose in the serotonin transporter (SERT):
-
Fluorine : Highest affinity (electronegativity: 3.98) due to H-bonding with Thr497 (4.0 Å) .
-
Bromine/Iodine : Reduced affinity (electronegativity: 2.96/2.66) but stabilized in the ABC pose via steric effects (Figure 4f,g) .
Table 3: Halogen Effects on SERT Binding
| Substituent | Atomic Radius (Å) | Bond Length (Å) | SERT Pose Preference |
|---|---|---|---|
| F | 1.47 | 1.35 | ABC/ACB (ambiguous) |
| Br | 1.85 | 1.92 | ABC |
| I | 1.98 | 2.14 | ABC |
Crystallographic and Cryo-EM Insights
X-ray and cryo-EM studies reveal paroxetine’s interactions in SERT’s central binding site:
Scientific Research Applications
ent-Paroxetine Hydrochloride has a wide range of scientific research applications:
Chemistry: : In chemistry, it is used as a reference compound for studying the selective serotonin reuptake inhibition mechanism. It also serves as a model compound for developing new antidepressants .
Biology: : In biological research, this compound is used to study the effects of serotonin reuptake inhibition on various physiological processes. It is also used in studies related to neurogenesis and neuroprotection .
Medicine: : In medicine, this compound is extensively used in clinical trials to evaluate its efficacy and safety in treating various psychiatric disorders. It is also used off-label for conditions like premature ejaculation and irritable bowel syndrome .
Industry: : In the pharmaceutical industry, this compound is used in the formulation of various antidepressant medications. It is also used in the development of controlled-release formulations to improve patient compliance .
Mechanism of Action
ent-Paroxetine Hydrochloride exerts its effects by inhibiting the presynaptic reuptake of serotonin by the serotonin transporter (SERT). This inhibition increases the level of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . The increased serotonin levels help alleviate symptoms of depression and anxiety by modulating mood and emotional responses .
Comparison with Similar Compounds
Structural and Pharmacological Differences
The table below summarizes key distinctions between ent-Paroxetine Hydrochloride and related compounds:
| Compound | Configuration/Salt Form | Molecular Weight (Anhydrous) | Primary Pharmacological Activity | Clinical Use |
|---|---|---|---|---|
| ent-Paroxetine HCl | (3R,4S)-enantiomer | 365.83 | Negligible SERT inhibition | Research compound (inactive control) |
| Paroxetine HCl | (3S,4R)-enantiomer | 365.83 | Potent SERT inhibition (IC₅₀: 0.1 nM) | Depression, anxiety disorders |
| Paroxetine Mesylate | (3S,4R)-enantiomer + mesylate | 421.50 (mesylate salt) | Similar SERT inhibition to HCl salt | Alternative salt form (generic use) |
| Dapoxetine HCl | SSRI derivative | 425.33 | SERT inhibition (shorter half-life) | Premature ejaculation |
Key Findings :
- Enantiomeric Inactivity : ent-Paroxetine HCl lacks therapeutic efficacy due to its reversed stereochemistry, which disrupts binding to SERTs .
- Salt Form Variability : Paroxetine Mesylate, a mesylate salt, demonstrates comparable bioactivity to Paroxetine HCl but may differ in dissolution rates and bioavailability due to salt-specific physicochemical properties .
- Structural Analogues: Dapoxetine HCl, another SSRI, shares mechanistic similarities but is structurally distinct, featuring a naphthalene moiety and shorter half-life, making it suitable for on-demand use .
Biological Activity
Introduction
Ent-Paroxetine Hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.
Ent-Paroxetine functions by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron, thereby increasing serotonin levels in the synaptic cleft. This mechanism enhances serotonergic neurotransmission, which is crucial for mood regulation.
Key Molecular Interactions
- Serotonin Transporter (SERT) : Ent-Paroxetine binds to SERT with high affinity, blocking serotonin reuptake. This action is pivotal for its antidepressant effects .
- Receptor Affinity : The compound exhibits minimal affinity for adrenergic, dopaminergic, and histaminergic receptors, which contributes to its favorable side effect profile compared to older antidepressants .
Absorption and Bioavailability
- Oral Bioavailability : Approximately 30-60% due to extensive first-pass metabolism in the liver.
- Peak Plasma Concentration (Cmax) : Achieved within 2 to 8 hours post-administration .
Distribution and Elimination
- Volume of Distribution : Ranges from 3.1 to 28.0 L/kg; it is highly lipophilic and extensively distributed in body tissues, including the central nervous system .
- Half-Life : Approximately 21 hours, allowing for once-daily dosing in clinical settings .
Metabolism
Ent-Paroxetine is predominantly metabolized by cytochrome P450 enzymes (CYP2D6 being the most significant), leading to the formation of inactive metabolites . Genetic polymorphisms in CYP2D6 can affect drug metabolism and patient response.
Efficacy in Depression and Anxiety Disorders
Numerous studies have demonstrated the efficacy of ent-Paroxetine in treating various mood disorders:
- A randomized controlled trial indicated that ent-Paroxetine significantly improved symptoms of major depressive disorder compared to placebo, with a remission rate of approximately 61% at the end of treatment .
- In patients with social anxiety disorder, ent-Paroxetine showed comparable efficacy to venlafaxine ER but with a different side effect profile, emphasizing its utility in specific populations .
Case Studies
-
Cognitive Therapy vs. Paroxetine :
In a study comparing cognitive therapy with paroxetine treatment for social anxiety disorder, cognitive therapy showed superior long-term benefits (68% recovery at 12 months) compared to paroxetine alone (24% recovery) after a combined treatment phase . -
Anticancer Potential :
Recent research explored ent-Paroxetine's anticancer properties in colorectal cancer cell lines (HCT116 and HT-29). The study found that ent-Paroxetine reduced cell viability and induced apoptosis through inhibition of receptor tyrosine kinases MET and ERBB3 . In vivo studies confirmed significant tumor growth suppression in athymic nude mice treated with ent-Paroxetine.
Summary of Clinical Findings
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and purifying ent-Paroxetine Hydrochloride in laboratory settings?
- Methodological Answer : Synthesis requires strict enantiomeric control due to the compound's stereospecificity. Use chiral catalysts or enantioselective synthetic routes. Purification involves reversed-phase HPLC with UV detection (295 nm) to resolve enantiomers and related impurities, as outlined in pharmacopeial monographs . Validate purity via titration (e.g., non-aqueous titration with perchloric acid) and mass spectrometry.
Q. Which analytical techniques are recommended for validating the identity and purity of this compound?
- Methodological Answer :
- Identity : Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and nuclear magnetic resonance (NMR) for structural confirmation.
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 295 nm, using a C18 column and mobile phase optimized for enantiomer separation (e.g., sodium chloride/methanol gradient) .
- Impurity Profiling : Compare retention times against USP reference standards for related compounds (e.g., Paroxetine Related Compound E) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity between ent-Paroxetine and its enantiomer?
- Methodological Answer : Conduct in vitro receptor-binding assays (e.g., serotonin transporter inhibition) using radiolabeled ligands. Compare IC50 values and binding kinetics. For in vivo studies, employ stereoselective pharmacokinetic models to assess bioavailability and metabolite profiles. Cross-validate findings with computational docking simulations to map enantiomer-receptor interactions .
Q. What experimental designs are optimal for detecting trace impurities in this compound batches?
- Methodological Answer : Use forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to simulate stability challenges. Analyze degraded samples via ultra-HPLC coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for high-resolution impurity identification. Quantify impurities against USP-grade reference standards at thresholds ≥0.1% .
Q. How should researchers mitigate occupational hazards when handling this compound in laboratory settings?
- Methodological Answer : Adhere to UN GHS guidelines (Revision 9):
- PPE : Wear fire-resistant impervious clothing, nitrile gloves, and full-face respirators if exposure limits exceed 1 mg/m³ .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity.
- Waste Disposal : Neutralize acidic residues before disposing in approved hazardous waste containers .
Q. What methodologies address contradictions in this compound’s reported metabolic pathways?
- Methodological Answer : Perform comparative in vitro metabolism studies using human liver microsomes (HLMs) and cytochrome P450 isoforms (CYP2D6, CYP3A4). Quantify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reconcile discrepancies by adjusting for inter-laboratory variables (e.g., microsome batch variability, incubation conditions) .
Q. How can researchers design robust stability studies for this compound under varying storage conditions?
- Methodological Answer : Follow ICH Q1A(R2) guidelines:
- Long-Term : Store samples at 25°C ± 2°C/60% RH ± 5% for 12 months.
- Accelerated : 40°C ± 2°C/75% RH ± 5% for 6 months.
- Analytical Endpoints : Monitor enantiomeric purity via chiral HPLC and degradation products via UHPLC. Use Arrhenius modeling to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
